molecular formula C7H12O4S2 B8780577 Propane, 1,3-bis(ethenylsulfonyl)- CAS No. 41187-15-9

Propane, 1,3-bis(ethenylsulfonyl)-

Cat. No. B8780577
Key on ui cas rn: 41187-15-9
M. Wt: 224.3 g/mol
InChI Key: IJHAYXRIEZHHSC-UHFFFAOYSA-N
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Patent
USRE029305

Procedure details

1,3-Bis(2-chloroethylsulfonyl)propane (74.5 g., 0.249 mole) was suspended in 2,300 ml. of ethyl acetate containing 0.12 g. hydroquinone. Triethylamine (50.7 g., 0.50 mole) was dropped in with stirring, within 10 minutes at 25° C. The resulting mixture was stirred at 25° C. for 20 hours. The amine salt was filtered off and the ethyl acetate solution evaporated at 30° C. The tan-colored solid was washed with water, then recrystallized from ethanol; yield 32.8 g. (59 percent); m.p. 60°-63° C.
Name
1,3-Bis(2-chloroethylsulfonyl)propane
Quantity
74.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50.7 g
Type
reactant
Reaction Step Three
Quantity
0.12 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][S:4]([CH2:7][CH2:8][CH2:9][S:10]([CH2:13][CH2:14]Cl)(=[O:12])=[O:11])(=[O:6])=[O:5].C1(C=CC(O)=CC=1)O.C(N(CC)CC)C>C(OCC)(=O)C>[CH:13]([S:10]([CH2:9][CH2:8][CH2:7][S:4]([CH:3]=[CH2:2])(=[O:6])=[O:5])(=[O:12])=[O:11])=[CH2:14]

Inputs

Step One
Name
1,3-Bis(2-chloroethylsulfonyl)propane
Quantity
74.5 g
Type
reactant
Smiles
ClCCS(=O)(=O)CCCS(=O)(=O)CCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Three
Name
Quantity
50.7 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0.12 g
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
with stirring, within 10 minutes at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 25° C. for 20 hours
Duration
20 h
FILTRATION
Type
FILTRATION
Details
The amine salt was filtered off
CUSTOM
Type
CUSTOM
Details
the ethyl acetate solution evaporated at 30° C
WASH
Type
WASH
Details
The tan-colored solid was washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C(=C)S(=O)(=O)CCCS(=O)(=O)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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